molecular formula C22H22O13 B12375641 Cbr1-IN-7

Cbr1-IN-7

Cat. No.: B12375641
M. Wt: 494.4 g/mol
InChI Key: YZTFFEUOBFDIEA-CPUXHMLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cbr1-IN-7 involves a multi-step synthetic routeThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity. This involves the use of high-throughput reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cbr1-IN-7 primarily undergoes reduction reactions due to its interaction with carbonyl groups. It can also participate in substitution reactions where functional groups are replaced by other atoms or groups under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from the reactions involving this compound are typically reduced forms of the original carbonyl compounds. These products retain the core structure of this compound but with modified functional groups that result from the reduction process .

Properties

Molecular Formula

C22H22O13

Molecular Weight

494.4 g/mol

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S,6R)-3,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-12-3-2-8(4-10(12)24)19-18(28)17(27)15-11(25)5-9(6-13(15)34-19)33-21-22(30,31)20(29)16(26)14(7-23)35-21/h2-6,14,16,20-21,23-26,28-31H,7H2,1H3/t14-,16-,20+,21-/m1/s1

InChI Key

YZTFFEUOBFDIEA-CPUXHMLJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)(O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)(O)O)O)O)O

Origin of Product

United States

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